

heat-activated release Luminespib thermosensitive liposomes

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Compound Focus: Luminespib

CAS No.: 747412-49-3

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ThermoLUM Formulation & Characterization

The table below summarizes the standard composition and characteristics of the thermoLUM formulation as reported in the literature [1] [2].

Parameter	Characteristic Value
Lipid Composition (Molar Ratio)	DPPC : MSPC : mPEG2000-DSPE (86:10:4 mol%)
Diameter	102 ± 2 nm
Polydispersity Index (PDI)	0.08 ± 0.03
Zeta Potential	-31 ± 2 mV
Drug-to-Lipid Ratio	1 : 24.2 ± 0.6
Loading Efficiency	86 ± 4%
Transition Temperature (T _m)	40.10 ± 0.13 °C
Stability (Drug Retention)	~97% at RT, ~99% at 4°C over 21 days

Heat-Triggered Drug Release Profile

The core function of thermoLUM is temperature-dependent drug release. This release profile over 5 minutes at different temperatures is critical for experimental planning [1] [2].

Temperature	Release after 30s	Maximum Release	Time to Max Release
37-39 °C	Minimal	< 15%	5 min
40 °C	~20%	~44%	4 min
41-44 °C	Burst release	~64% (at 42°C)	~270 s (at 42°C)

Experimental Protocols

Here are detailed methodologies for key experiments in validating and applying the thermoLUM formulation.

In Vitro Drug Release Under Hyperthermia

Purpose: To quantify the heat-triggered release of **Luminespib** from thermosensitive liposomes [1] [2].

- **Sample Preparation:** Dilute the thermoLUM formulation in a release medium containing a stabilizer such as bovine serum albumin (BSA) at 45 mg/mL to mimic physiological conditions.
- **Heating Setup:** Use a precision water bath or a heating block to expose the sample to target temperatures (e.g., 37°C to 44°C in 1°C increments). Ensure precise temperature control and monitoring.
- **Incubation & Sampling:** Incubate the sample for a set period (e.g., 5 minutes). Withdraw aliquots at specific time points (e.g., 30s, 1min, 2min, etc.).
- **Separation & Quantification:** Immediately cool the aliquots. Separate released **Luminespib** from encapsulated drug using a method such as size-exclusion chromatography or centrifugal filtration. Quantify the drug concentration using HPLC or fluorescence measurement.

Cytotoxicity Assay (In Vitro)

Purpose: To evaluate the synergistic anticancer effect of thermoLUM in combination with hyperthermia and other chemotherapeutics [1].

- **Cell Seeding:** Seed non-small cell lung cancer cells (e.g., H460, H520) or other relevant cell lines in multi-well plates and allow them to adhere for 24 hours.
- **Treatment Groups:** Apply the following treatments:
 - Free **Luminespib** at 37°C
 - ThermoLUM at 37°C
 - ThermoLUM with hyperthermia (e.g., 42°C for 1 hour)
 - Combinations of thermoLUM with standard drugs (e.g., Cisplatin, Vinorelbine) at various ratios, with and without hyperthermia.
- **Hyperthermia Application:** For hyperthermia groups, seal the culture plates and submerge them in a pre-heated water bath. Maintain temperature at $42.0 \pm 0.6^\circ\text{C}$ for 1 hour, then return to a 37°C incubator.
- **Viability Assessment:** After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT or Alamar Blue. Calculate IC50 values and determine combination indices (CI) to identify synergistic ratios.

Troubleshooting Guide & FAQs

Q1: My formulation shows low encapsulation efficiency. What could be the cause?

- **Cause:** The active loading process may be inefficient due to incorrect pH gradient or insufficient loading time.
- **Solution:** Ensure the internal liposome buffer (e.g., TEA8SOS, pH 5.7) and external buffer (e.g., HEPES-buffered saline, pH 7.4) create a stable and sufficient pH gradient for active loading. Optimize the loading time and temperature.

Q2: I observe premature drug leakage from the liposomes during storage.

- **Cause:** Instability of the lipid bilayer or imperfections in liposome formation.
- **Solution:** Confirm the purity of lipids and store the final formulation at 4°C. The provided data indicates excellent stability at this temperature for at least 21 days [1] [2]. Ensure the formulation is protected from light and physical stress.

Q3: The drug release from my thermoLUM formulation at 42°C is lower than expected.

- **Cause 1:** The actual sample temperature may not have reached the target. Verify your heating setup and ensure the sample vial is in direct contact with the heat source.

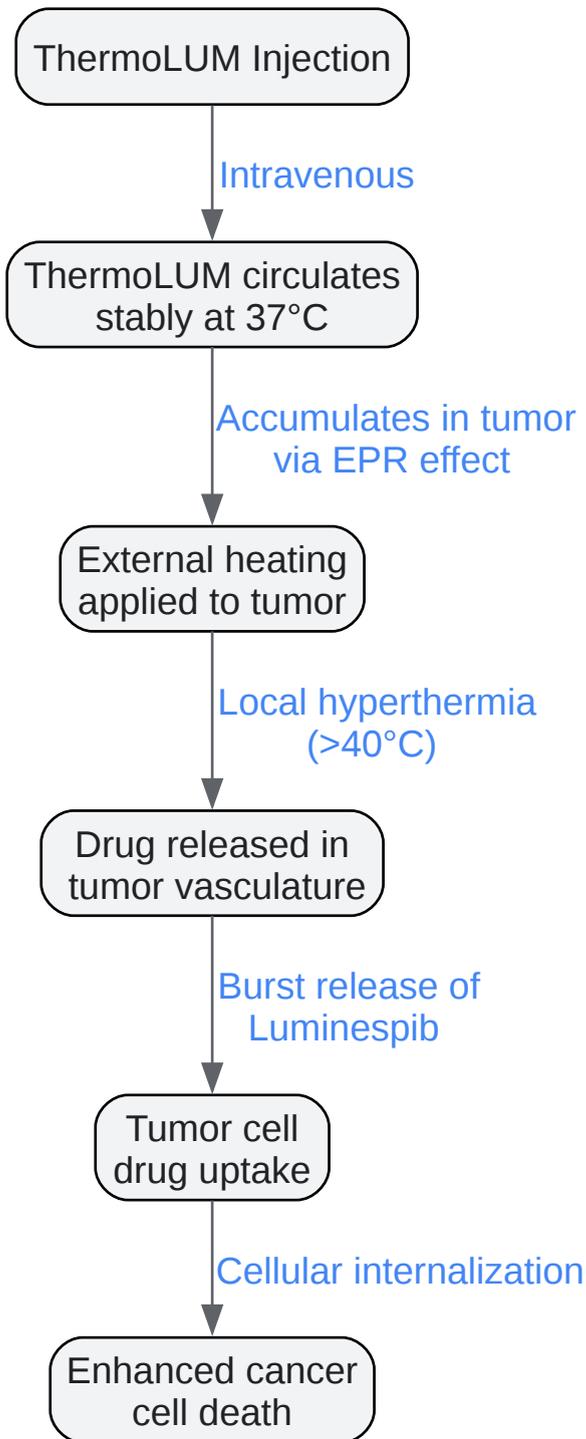
- **Cause 2:** The lipid composition or transition temperature (T_m) may have shifted. Re-check the T_m of your prepared batch using Differential Scanning Calorimetry (DSC).

Q4: The cytotoxicity of thermoLUM + hyperthermia is not significantly better than the free drug.

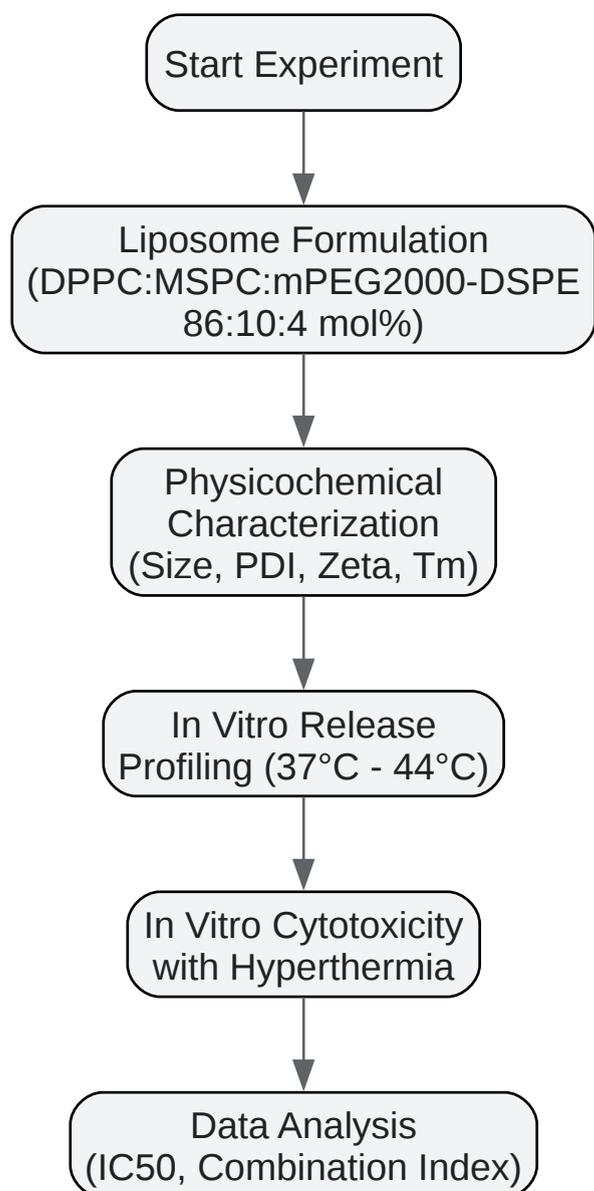
- **Cause:** The hyperthermia application may be suboptimal in timing or duration.
- **Solution:** Ensure hyperthermia is applied concurrently with or immediately after the addition of thermoLUM to the cells. The release is rapid, so timing is critical. Re-optimize the duration of heat exposure (e.g., 30-60 minutes) [1] [3].

Experimental Workflow Diagrams

The following diagrams outline the core mechanisms and key experimental workflows.



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